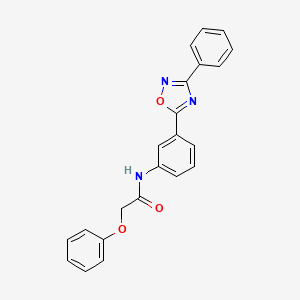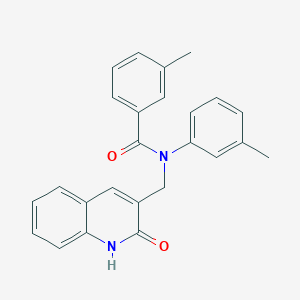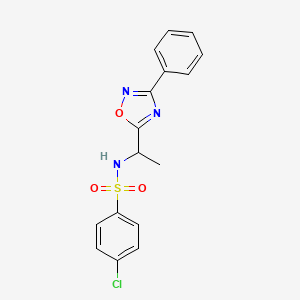
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, leading to the modulation of their activity. The exact mechanism of action may vary depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide have been extensively investigated. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have antifungal and antiviral activity by disrupting the integrity of fungal and viral membranes. Additionally, it has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its unique chemical structure, which allows it to interact with various biological targets. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods for this compound, which may lead to improved yields or increased purity. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new drugs or therapeutic targets. Finally, the use of this compound as a fluorescent probe for the detection of metal ions may also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be further improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOUDOBVCREBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


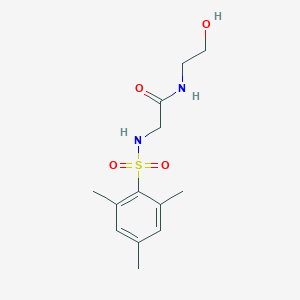
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

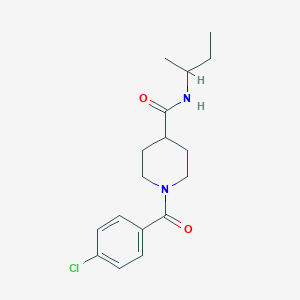
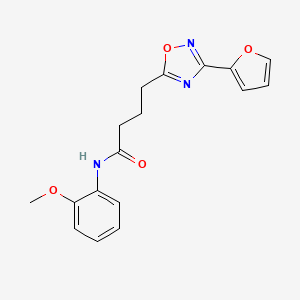
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)



